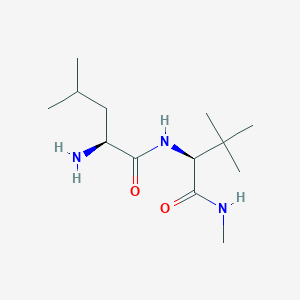

L-Valinamide,L-leucyl-N,3-dimethyl

Description

Historical Context of Peptide Research Involving Valinamide (B3267577) and Leucyl Moieties

The journey of peptide research began in the early 20th century, with Emil Fischer's pioneering work laying the groundwork for understanding the peptide bond that links amino acids together. ias.ac.in The subsequent decades saw a rapid expansion of the field, particularly with the advent of solid-phase peptide synthesis developed by Bruce Merrifield, a technique that revolutionized the ability to create synthetic peptides. rucares.org

Valine and leucine (B10760876), the constituent amino acids of the core dipeptide, are among the 20 proteinogenic amino acids and are characterized by their hydrophobic side chains. Their incorporation into peptide structures is common and has been extensively studied. Dipeptides, consisting of two amino acids, are known to have diverse physiological functions, including acting as neurotransmitters and inhibiting enzyme activity. taylorandfrancis.com The amide group at the C-terminus of the valine residue (valinamide) is a common modification in peptide chemistry, often introduced to enhance stability against degradation by carboxypeptidases and to modulate biological activity.

Significance of N,3-Dimethyl Modifications in Peptide Chemistry and Bioactive Molecules

The true intrigue of L-Valinamide, L-leucyl-N,3-dimethyl lies in its N,3-dimethyl modifications. Chemical modifications are a key strategy in drug design to enhance the biological and physicochemical properties of molecules. mdpi.com

N-Methylation: The methylation of the amide nitrogen (N-methylation) in the peptide backbone is a well-established strategy in medicinal chemistry. This modification can confer several advantageous properties, including:

Increased Metabolic Stability: N-methylation can protect the peptide bond from enzymatic cleavage by peptidases, thereby prolonging the molecule's half-life in biological systems.

Enhanced Membrane Permeability: By reducing the hydrogen-bonding capacity of the amide nitrogen, N-methylation can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

Conformational Control: The presence of a methyl group on the nitrogen atom can restrict the conformational flexibility of the peptide backbone, locking it into a specific bioactive conformation and potentially increasing its binding affinity and selectivity for a biological target.

3-Methyl Modification: The methylation at the 3-position of the leucyl residue introduces a tertiary carbon center. This type of modification can significantly impact the steric and electronic properties of the amino acid side chain. Such modifications can be crucial for optimizing interactions with biological targets, potentially leading to increased potency and selectivity. The introduction of methyl groups can enhance binding affinity through improved hydrophobic interactions. mdpi.com

Overview of Research Trajectories for L-Valinamide, L-leucyl-N,3-dimethyl and its Analogues in Chemical Biology

Given its specific structural features, research into L-Valinamide, L-leucyl-N,3-dimethyl and its analogues is likely to follow several key trajectories within chemical biology:

Enzyme Inhibition Studies: Dipeptides and their modified analogues are frequently investigated as enzyme inhibitors. nih.gov The structural characteristics of L-Valinamide, L-leucyl-N,3-dimethyl make it a candidate for screening against various proteases or other enzymes where the specific stereochemistry and hydrophobicity of the molecule could lead to potent and selective inhibition.

Development of Peptidomimetics: The study of such modified dipeptides can serve as a foundation for the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as better stability and oral bioavailability.

Probes for Studying Biological Systems: Synthetically accessible and strategically modified dipeptides can be used as chemical probes to investigate biological pathways and protein-protein interactions. The N,3-dimethyl modifications could be used to fine-tune the molecule's properties for specific applications in cellular and in vivo studies.

Antimicrobial and Antifungal Research: Some bioactive compounds with modified peptide structures have shown antimicrobial or antifungal properties. frontiersin.org Future research could explore the potential of L-Valinamide, L-leucyl-N,3-dimethyl and related compounds in this area.

Interactive Data Table: Properties of Constituent Moieties

| Moiety | Key Properties | Significance in Peptide Chemistry |

| L-Valine | Hydrophobic, branched-chain amino acid | Contributes to the overall hydrophobicity and steric bulk of the peptide. |

| L-Leucine | Hydrophobic, branched-chain amino acid | Often involved in hydrophobic interactions within protein cores and at binding interfaces. |

| Amide (C-terminus) | Neutral, polar | Increases stability against carboxypeptidases and can modulate receptor binding. |

| N-Methylation | Increased lipophilicity, steric hindrance | Enhances metabolic stability, improves membrane permeability, and restricts conformation. |

| 3-Methylation | Increased steric bulk | Can fine-tune binding affinity and selectivity for biological targets. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H27N3O2 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C13H27N3O2/c1-8(2)7-9(14)11(17)16-10(12(18)15-6)13(3,4)5/h8-10H,7,14H2,1-6H3,(H,15,18)(H,16,17)/t9-,10+/m0/s1 |

InChI Key |

SUFUXERBHBKUOK-VHSXEESVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)N |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Chemical Classification Within Peptide Chemistry

IUPAC Nomenclature and Systematic Naming Conventions for L-Valinamide, L-leucyl-N,3-dimethyl

The systematic name for L-Valinamide, L-leucyl-N,3-dimethyl, as derived from the principles of IUPAC nomenclature for peptides, is (2S)-N-((2S)-1-amino-3-methyl-1-oxobutan-2-yl)-2-amino-4-methylpentanamide . This name is constructed by considering the compound as a derivative of L-leucine, where the carboxyl group has formed an amide bond with the amino group of an L-valinamide that has been modified. The 'N' signifies that the substitution is on the nitrogen atom of the amide bond, and the '3-dimethyl' indicates two methyl groups on the third carbon of the valine residue is not standard nomenclature and appears to be a misnomer in the common name. A more likely interpretation based on common peptide modifications is that one methyl group is on the alpha-nitrogen of the leucine (B10760876) residue and the other is on the nitrogen of the valinamide (B3267577). However, based on the provided name "L-leucyl-N,3-dimethyl-L-Valinamide", the most direct interpretation is an N-methylation on the peptide bond and a methylation at the 3-position of the valine side chain.

A synonym for this compound is L-Leucyl-N,3-dimethyl-L-Valinamide. nih.gov

| Component | Systematic Name | Common Abbreviation |

| L-Leucine | (2S)-2-amino-4-methylpentanoic acid | Leu |

| L-Valine | (2S)-2-amino-3-methylbutanoic acid | Val |

| Amide | -CONH2 | |

| N-methyl | -NH(CH3) | N-Me |

Stereochemical Considerations in L-Valinamide, L-leucyl-N,3-dimethyl and its Derivatives

The stereochemistry of L-Valinamide, L-leucyl-N,3-dimethyl is of paramount importance as it dictates the molecule's three-dimensional structure and, consequently, its biological and chemical properties.

Both L-leucine and L-valine are chiral amino acids, each possessing a stereocenter at the alpha-carbon (Cα). In L-Valinamide, L-leucyl-N,3-dimethyl, both constituent amino acids are in the L-configuration, as is common for naturally occurring peptides. Maintaining enantiomeric purity during peptide synthesis is a critical challenge. acs.org Racemization, the conversion of an L-amino acid to its D-enantiomer, can occur at various stages of synthesis and purification, leading to the formation of diastereomeric impurities. acs.org The determination of enantiomeric purity is, therefore, a crucial aspect of quality control for synthetic peptides. nih.govhmdb.camedchemexpress.com

Due to the presence of two chiral centers, L-Valinamide, L-leucyl-N,3-dimethyl can exist in four possible stereoisomeric forms: L-Leu-L-Val, D-Leu-D-Val (enantiomers), and L-Leu-D-Val, D-Leu-L-Val (enantiomers). These pairs of enantiomers are diastereomers of each other. Diastereomers have different physical and chemical properties, which allows for their separation using chromatographic techniques.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of peptide diastereomers. researchgate.netosu.edumerckmillipore.com Chiral stationary phases (CSPs) are often employed to resolve enantiomers, while standard reversed-phase HPLC can often separate diastereomers due to their differing polarities and shapes. researchgate.netmerckmillipore.com Gas chromatography has also been utilized for the separation of diastereomers of dipeptides after derivatization. researchgate.net The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and temperature, is crucial for achieving optimal separation of these closely related stereoisomers. researchgate.netosu.edu

Classification within Peptide and Amide Chemical Space

L-Valinamide, L-leucyl-N,3-dimethyl can be classified based on its constituent parts and modifications.

L-leucine and L-valine are two of the twenty proteinogenic amino acids. However, the N-methylation of the peptide bond and the amidation of the C-terminus are modifications that place this compound in the category of a non-natural or modified peptide. chemicalbook.com N-methylation is a common strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptides. chemicalbook.com Unnatural amino acids and their derivatives are widely used to create peptidomimetics with improved pharmacological properties. chemicalbook.com

Synthetic Methodologies and Chemical Derivatization Strategies

Convergent and Fragment-Based Peptide Synthesis Approaches for L-Valinamide, L-leucyl-N,3-dimethyl

The synthesis of a modified dipeptide such as L-Valinamide, L-leucyl-N,3-dimethyl can be approached through several overarching strategies, primarily categorized as solid-phase or solution-phase methods. The choice between these depends on factors like scale, desired purity, and the complexity of the modified residues involved.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for N-Methylated Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of modern peptide synthesis where the peptide chain is assembled stepwise while anchored to an insoluble resin support. biosyn.comwikipedia.org This method simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing. biosyn.comwikipedia.org However, the synthesis of peptides containing N-methylated residues, such as the N-methyl-leucyl moiety in the target compound, introduces significant challenges that require specific adaptations. acs.orgnih.gov

The primary difficulty arises from the increased steric hindrance of the N-methylated amine, which slows down the coupling reaction with the incoming protected amino acid. nih.govresearchgate.net This can lead to incomplete reactions and the accumulation of deletion sequences. To overcome this, highly efficient coupling reagents are employed. Formulations such as PyAOP ( (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) or the combination of PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole) have proven to be among the most effective for these sterically demanding couplings. acs.orgnih.gov

Furthermore, N-methylated peptides are prone to several side reactions. These include the formation of diketopiperazines (DKPs) and fragmentation between consecutive N-methylated amino acids, particularly during the final cleavage from the resin under acidic conditions (e.g., with trifluoroacetic acid, TFA). acs.orgnih.gov The duration of this acid exposure is a critical parameter that must be carefully controlled to minimize such degradation. nih.gov

Table 1: Challenges and Mitigating Strategies in SPPS of N-Methylated Peptides

| Challenge | Description | Mitigation Strategy | Citation(s) |

|---|---|---|---|

| Slow Coupling Kinetics | The N-methyl group on the terminal amine sterically hinders the approach of the incoming activated amino acid, leading to low yields. | Use of high-activity coupling reagents like PyAOP or PyBOP/HOAt. | acs.orgnih.gov |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptide unit can occur, cleaving it from the resin, especially with N-methylated residues. | Careful selection of protecting groups and optimization of coupling conditions. | acs.orgnih.gov |

| Epimerization | The risk of racemization at the α-carbon is heightened during the activation and coupling steps of sterically hindered residues. | Addition of racemization-suppressing agents like HOAt; use of pre-formed, optically pure N-methylated building blocks. | acs.orgnih.govamericanpeptidesociety.org |

| Acid-Catalyzed Fragmentation | The peptide bond between two N-methylated residues can be labile under the strong acidic conditions used for cleavage from the resin. | Minimizing the time of TFA cleavage. | nih.gov |

Solution-Phase Synthesis Techniques for Oligopeptides

Historically preceding SPPS, solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a valuable and relevant technique, particularly for large-scale industrial production and for synthesizing peptides with structures that are ill-suited for solid-phase methods. wikipedia.orgnih.gov In this classical approach, protected amino acids are coupled in an organic solvent. journal-imab-bg.org After each step, the resulting dipeptide (or larger peptide) is isolated, purified (often by crystallization or chromatography), and characterized before proceeding to the next coupling reaction. journal-imab-bg.org

For building longer peptides, a fragment condensation strategy is often employed. nih.govspringernature.com This involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together. This convergent approach can be more efficient than a linear, stepwise synthesis for longer chains. springernature.com While potentially more labor-intensive due to the intermediate purification steps, LPPS offers greater control and can avoid some of the pitfalls of SPPS, such as resin-related side reactions or the aggregation of growing peptide chains on the solid support. nih.govnih.gov Modern advancements, such as Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in LPPS by avoiding traditional chromatography. nih.gov

Introduction and Manipulation of N,3-Dimethyl Functionalities in Valinamide (B3267577) and Leucyl Residues

The defining features of L-Valinamide, L-leucyl-N,3-dimethyl are the methyl groups on the leucine (B10760876) nitrogen (N-methyl) and on the valine side chain (3-dimethyl, referring to β,β-dimethylation). These functionalities can be introduced either by preparing modified amino acid building blocks prior to peptide synthesis or by chemical modification of the peptide scaffold after its assembly.

Synthesis of N-Methylated and β,β-Dimethylated Amino Acid Building Blocks

The most direct way to incorporate modified residues is to synthesize them as stable, protected building blocks for use in either SPPS or LPPS. researchgate.net This approach generally offers the best control over stereochemistry.

N-Methylated Amino Acids: The synthesis of optically pure N-methyl-α-amino acids is crucial for avoiding isomeric mixtures in the final peptide. researchgate.netnih.gov A common strategy involves the temporary protection of the carboxyl group of an N-protected amino acid (e.g., with a nosyl or Fmoc group on the nitrogen), followed by methylation of the nitrogen atom. nih.gov For instance, a method using a benzhydryl ester to protect the carboxyl group allows for subsequent N-methylation under conditions that preserve the chiral integrity of the amino acid precursor, often without requiring chromatographic purification. nih.gov

β,β-Dimethylated Amino Acids: The gem-dimethyl group on the β-carbon of the valine residue presents a different synthetic challenge. A robust method for preparing optically pure β,β-dimethylated amino acids involves the use of a bulky N-terminal protecting group, such as 9-phenylfluorenyl (PhFl). acs.orgacs.org This large group directs regioselective dialkylation. For example, a protected aspartate diester can be treated sequentially with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and methyl iodide to install the two methyl groups on the β-carbon in good yield. acs.org The bulky PhFl group shields the α-carbon, preventing side reactions and allowing for further chemical manipulations on the side chain if needed. acs.orgacs.org

Table 2: Examples of Synthesized Non-Proteinogenic Amino Acid Building Blocks

| Building Block Type | Example Structure | Synthetic Approach | Citation(s) |

|---|---|---|---|

| N-Fmoc-N-methyl-α-amino acid | Fmoc-N(Me)-Leu-OH | Protection of α-amino acid, N-methylation, and selective deprotection. | nih.gov |

| β,β-dimethyl-d-aspartic acid derivative | PhFl-β,β-diMe-d-Asp(OMe)-OtBu | Regioselective dialkylation of a PhFl-protected aspartate diester. | acs.org |

| β,β-dimethyl-d-lysine derivative | Boc-β,β-diMe-d-Lys(Cbz)-OH | Synthesis from a β,β-dimethylated aspartate precursor via side-chain manipulation. | acs.org |

Specific Methods for Dimethylation on Peptide Scaffolds

An alternative to using pre-synthesized building blocks is the modification of the peptide after it has been partially or fully assembled, often while it is still attached to the solid-phase resin ("on-resin" modification).

On-Resin N-Methylation: A well-established and efficient on-resin N-methylation procedure involves a three-step sequence. nih.gov First, the terminal amine of the peptide on the resin is activated by reacting it with an o-nitrobenzenesulfonyl (o-NBS) chloride. nih.govacs.org This forms a sulfonamide, which can then be selectively N-methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. nih.gov Finally, the o-NBS protecting group is removed under mild conditions to liberate the newly formed N-methyl amine, ready for the next coupling step. nih.govacs.org This entire process has been optimized to be very rapid. nih.govacs.org

Interestingly, the conformation of the peptide itself can influence the outcome of on-resin methylation. Studies on cyclic peptides have shown that when subjected to methylation conditions that would typically permethylate a linear peptide, the rigid conformation of the macrocycle can shield certain amide nitrogens, leading to highly selective N-methylation at specific, exposed sites. nih.govresearchgate.net This suggests that the inherent three-dimensional structure of a peptide scaffold can be exploited to direct chemical modifications. Chemoenzymatic strategies, using engineered methyltransferase enzymes, are also emerging as a powerful tool for site-specific N-methylation on peptide substrates. nih.gov

Stereoselective Synthesis and Dynamic Resolution of Isomers in Peptide Intermediates

The biological activity of peptides is exquisitely dependent on their stereochemistry. For L-Valinamide, L-leucyl-N,3-dimethyl, ensuring the correct L-configuration at both chiral centers is paramount. This is primarily achieved through the use of enantiomerically pure amino acid building blocks during the synthesis. nih.govacs.org

However, in cases where racemic or diastereomeric mixtures of intermediates are formed, methods for their resolution are required. Dynamic Kinetic Resolution (DKR) is a particularly powerful strategy for maximizing yield by converting an entire racemic mixture into a single, desired enantiomer. nih.govprinceton.edu DKR operates under conditions where the two enantiomers of the starting material can rapidly interconvert (racemize). In the presence of a chiral catalyst or reagent, one enantiomer reacts much faster than the other. As the reactive enantiomer is consumed, the principle of Le Châtelier dictates that the unreactive enantiomer will continuously convert into the reactive one to re-establish the equilibrium, until ideally the entire mixture is transformed into a single enantiomer of the product. nih.govprinceton.edu This approach has been successfully applied to the synthesis of chiral biaryl compounds using peptide-derived catalysts and could be adapted for resolving chiral peptide intermediates. nih.gov

The successful outcome of a stereoselective synthesis must be verified analytically. Advanced separation techniques such as High-Performance Liquid Chromatography (HPLC) combined with Ion Mobility Spectrometry (IMS) and Mass Spectrometry (MS) are capable of resolving and identifying peptide isomers, including diastereomers and constitutional isomers, that may be indistinguishable by mass alone. nih.goviu.edu

Incorporation and Removal of Protective Groups in Complex Peptide Synthesis

The synthesis of complex peptides and peptidomimetics often necessitates a meticulous strategy for the incorporation and removal of protecting groups to ensure regioselectivity and prevent unwanted side reactions. In the context of synthesizing precursors for molecules like BMS-275291, a potent matrix metalloproteinase (MMP) inhibitor, L-Valinamide, L-leucyl-N,3-dimethyl serves as a critical building block.

The construction of this dipeptide amide itself involves protected amino acid precursors. For instance, the synthesis may start from L-valine and a protected, N-methylated leucine derivative. The use of protecting groups, such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) on the N-terminus of the amino acids, is standard practice. These groups are chosen for their stability under certain reaction conditions and their selective removability.

Once the dipeptide L-Valinamide, L-leucyl-N,3-dimethyl is formed, it is often utilized in subsequent coupling reactions without a protecting group on the amide nitrogen. This is a strategic choice, as the amide bond is generally less reactive than a primary or secondary amine, thus reducing the need for protection in certain synthetic steps. The focus then shifts to the functionalization of the C-terminus or the N-terminus of the dipeptide, depending on the desired final product.

Derivatization Strategies for Functionalization and Analog Generation

The strategic derivatization of L-Valinamide, L-leucyl-N,3-dimethyl is central to creating functionalized molecules and a diverse range of analogs for research and therapeutic applications.

Synthesis of Mercapto-containing Derivatives (e.g., BMS-275291 Precursors)

A prominent example of the derivatization of L-Valinamide, L-leucyl-N,3-dimethyl is its role in the synthesis of BMS-275291. In this multi-step synthesis, the dipeptide amide is coupled with other moieties to construct the final complex structure.

One of the key transformations is the introduction of a mercapto (-SH) group, which is a critical zinc-binding group in the final MMP inhibitor. This is typically achieved by reacting the dipeptide intermediate with a molecule containing a protected thiol group. For example, the synthesis might involve the coupling of the dipeptide with a carboxylic acid containing a trityl-protected thiol. The trityl (Trt) group is a bulky protecting group that is stable under many reaction conditions but can be removed under acidic conditions to reveal the free thiol in the final steps of the synthesis.

The general synthetic sequence can be summarized as follows:

Coupling: L-Valinamide, L-leucyl-N,3-dimethyl is coupled with a suitably functionalized carboxylic acid.

Modification: Further chemical modifications are made to the resulting molecule.

Deprotection: The thiol protecting group is removed to yield the final mercapto-containing derivative.

Preparation of Other Modified Peptide Analogues for Research

The core structure of L-Valinamide, L-leucyl-N,3-dimethyl provides a versatile scaffold for the generation of various peptide analogues for research purposes, particularly in the exploration of structure-activity relationships (SAR) of MMP inhibitors. By modifying the substituents on the dipeptide, researchers can investigate how these changes affect the potency and selectivity of the resulting inhibitors.

For example, analogues can be created by:

Varying the amino acid residues: Replacing L-valine or L-leucine with other natural or unnatural amino acids to probe the binding pocket of the target enzyme.

Modifying the N-methyl group: Investigating the impact of the N-methylation on the conformational properties and biological activity of the peptide.

Altering the C-terminal amide: Replacing the amide with other functional groups, such as esters or ketones, to modulate the pharmacokinetic properties of the molecule.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Assignment of L-Valinamide, L-leucyl-N,3-dimethyl and its Derivatives

Spectroscopic methods are indispensable for probing the intricate structural details of peptide molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and dynamic processes of peptides like L-Valinamide, L-leucyl-N,3-dimethyl. researchgate.netyoutube.com Advanced NMR experiments, including two-dimensional techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about through-bond and through-space correlations between protons, respectively. researchgate.net This allows for the assignment of all proton resonances and the determination of the peptide backbone and side-chain torsion angles.

The restricted rotation around the amide bond due to its partial double-bond character can be studied using variable temperature NMR experiments. nanalysis.com This phenomenon can lead to the observation of distinct signals for the N,3-dimethyl groups, providing insight into the energy barrier of this rotational process. nanalysis.com The coupling constants between adjacent protons, particularly the ³J(HNHα) coupling, are crucial for determining the dihedral angle φ, a key parameter in defining peptide conformation. nih.gov

Table 1: Hypothetical ¹H NMR Data for L-Valinamide, L-leucyl-N,3-dimethyl in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| Leu-NH | 7.25 | d | 8.5 | Leucine (B10760876) Amide Proton |

| Val-NH | 6.80 | d | 8.2 | Valine Amide Proton |

| Leu-αH | 4.60 | m | - | Leucine Alpha Proton |

| Val-αH | 4.45 | dd | 8.2, 4.5 | Valine Alpha Proton |

| Leu-βH₂ | 1.70, 1.55 | m | - | Leucine Beta Protons |

| Leu-γH | 1.65 | m | - | Leucine Gamma Proton |

| Leu-δ(CH₃)₂ | 0.95, 0.90 | d, d | 6.5, 6.5 | Leucine Delta Methyls |

| Val-βH | 2.15 | m | - | Valine Beta Proton |

| Val-γ(CH₃)₂ | 1.00, 0.98 | d, d | 6.8, 6.8 | Valine Gamma Methyls |

| N-CH₃ | 3.10 | s | - | N-Methyl Group |

This table presents hypothetical data for illustrative purposes.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of L-Valinamide, L-leucyl-N,3-dimethyl with high accuracy and precision. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) detector can provide mass measurements with sub-ppm accuracy. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the protonated molecule, are used to confirm the amino acid sequence. The fragmentation pattern, particularly the generation of b- and y-ions, provides definitive evidence for the leucyl-valine connectivity. This technique is also highly sensitive for the detection and identification of any impurities. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for L-Valinamide, L-leucyl-N,3-dimethyl

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 258.2176 | 258.2174 | -0.8 |

| [M+Na]⁺ | 280.2001 | 280.1999 | -0.7 |

| b₂-ion | 201.1649 | 201.1647 | -1.0 |

This table presents expected data based on the compound's structure.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers valuable insights into the secondary structure and hydrogen bonding environment of peptides. nih.govnih.gov The amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) are particularly sensitive to the peptide's conformation. researchgate.net

In L-Valinamide, L-leucyl-N,3-dimethyl, the frequency of the amide I band can help distinguish between different conformational states, such as extended (β-sheet like) or folded (turn-like) structures. nih.govacs.org The position and shape of the N-H stretching vibration in the IR spectrum can provide information on intramolecular and intermolecular hydrogen bonding. Raman spectroscopy, being particularly sensitive to the vibrations of the non-polar side chains, can complement the information obtained from IR spectroscopy. tandfonline.com

Table 3: Characteristic Vibrational Frequencies for Dipeptide Amides

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| Amide A (N-H stretch) | 3200-3400 | Hydrogen bonding status |

| Amide I (C=O stretch) | 1600-1700 | Secondary structure (α-helix, β-sheet, random coil) |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Secondary structure |

This table provides general frequency ranges for peptide amide bonds.

X-ray Crystallography and Solid-State Structural Analysis of Peptide Forms

Crystal engineering involves the rational design of crystalline materials with desired properties and structures. For peptides like L-Valinamide, L-leucyl-N,3-dimethyl, this can be achieved by controlling factors such as solvent, pH, and temperature during crystallization. rsc.org The introduction of specific functional groups or co-crystallizing agents can influence the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. nih.gov

The self-assembly of this dipeptide amide into well-defined supramolecular architectures, such as nanotubes or fibrils, could be explored through crystal engineering principles. acs.org The interplay between the hydrophobic leucine and valine side chains and the polar amide backbone will be a key determinant of the resulting solid-state structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in peptides. pnas.orgnih.gov Different polymorphs of L-Valinamide, L-leucyl-N,3-dimethyl would exhibit distinct physical properties, such as melting point, solubility, and stability. These different crystalline arrangements arise from variations in the peptide's conformation and/or intermolecular packing. nih.govacs.org

The study of polymorphism in related peptide forms is crucial as it can significantly impact the material's properties and performance in various applications. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are employed to identify and characterize different polymorphic forms. acs.org

Computational Structural Analysis and Molecular Conformation

Computational structural analysis is a cornerstone of modern peptide science, offering insights into the molecule's stability, dynamics, and function. For a dipeptide derivative like L-Valinamide, L-leucyl-N,3-dimethyl, these methods are crucial for exploring the vast conformational space defined by the rotation of its backbone and side-chain dihedral angles. The presence of N-methylation on the leucine residue and the C-terminal amide cap introduces specific steric and electronic effects that influence the peptide's preferred shapes.

Theoretical models, ranging from quantum mechanics (QM) to molecular mechanics (MM), are employed to calculate the potential energy of different conformations. These calculations help identify low-energy, stable structures and the energy barriers between them, effectively mapping the molecule's conformational flexibility.

Conformational Sampling and Energy Landscape Exploration of Peptide Backbones

The conformational flexibility of a peptide is primarily dictated by the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of its backbone. The exploration of the potential energy surface associated with these rotations is fundamental to understanding the peptide's behavior.

Systematic grid scans and molecular dynamics (MD) simulations are primary techniques for this exploration. In a systematic search, the Φ and Ψ angles are rotated incrementally, and the energy of each resulting conformation is calculated. This process generates a Ramachandran plot, which maps low-energy regions to specific secondary structures (e.g., α-helices, β-sheets). For a short, sterically hindered peptide like L-Valinamide, L-leucyl-N,3-dimethyl, the accessible conformational space is expected to be limited to a few key basins in the Ramachandran plot.

Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the peptide in a solvent environment over time. This method allows for the observation of transitions between different conformational states and can reveal the most populated and thus thermodynamically favorable structures.

Table 1: Representative Low-Energy Backbone Conformations for a Dipeptide Analogue (Note: This data is illustrative for a generic dipeptide and not specific to L-Valinamide, L-leucyl-N,3-dimethyl)

| Conformer | Φ (°) | Ψ (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | -135 | +135 | 0.00 | 45 |

| 2 | -75 | +140 | 0.85 | 20 |

| 3 | -60 | -45 | 1.50 | 10 |

This representative data illustrates how different combinations of dihedral angles result in distinct energy levels, with the lowest energy conformer being the most prevalent in solution.

Three-Dimensional Structure Determination in Solution Using Integrated Approaches

Determining the three-dimensional structure of a flexible peptide in solution requires an integrated approach that combines experimental data with computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for this purpose.

NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space distances between protons that are close to each other (typically < 5 Å). These distance restraints are crucial for defining the peptide's fold. For L-Valinamide, L-leucyl-N,3-dimethyl, key NOEs would be expected between the valine and leucine side chains and between adjacent backbone protons.

The experimental restraints from NMR are then incorporated into computational structure calculation protocols. Algorithms like simulated annealing or restrained molecular dynamics are used to generate a family of structures that satisfy these experimental distances while also maintaining chemically realistic bond lengths, angles, and low potential energy. The resulting ensemble of structures represents the dynamic conformational state of the peptide in solution.

Table 2: Illustrative NMR-Derived Distance Restraints for Structure Calculation (Note: This data is hypothetical and serves to illustrate the method for a dipeptide like L-Valinamide, L-leucyl-N,3-dimethyl)

| Atom Pair | Type of Restraint | Upper Distance Bound (Å) |

|---|---|---|

| Val Hα - Leu Hα | Intra-residue | 3.5 |

| Leu Hα - Val Hβ | Inter-residue | 4.0 |

| Leu N-CH3 - Leu Hα | Intra-residue | 3.0 |

By integrating such experimental data with robust computational sampling, a high-resolution picture of the dominant conformations of the peptide in its solution environment can be achieved, providing critical insights into its structure-activity relationships.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Ligand-Target Interaction Prediction for L-Valinamide, L-leucyl-N,3-dimethyl Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. For analogues of L-Valinamide, L-leucyl-N,3-dimethyl, molecular docking can be instrumental in predicting their binding modes and affinities to a specific biological target. The accuracy of these predictions relies heavily on both the sampling algorithm, which generates various possible conformations of the ligand-receptor complex, and the scoring function, which estimates the binding affinity for each conformation. nih.gov

Predicting the binding affinity of peptide-protein interactions is a significant challenge in computational drug design due to the flexibility and size of peptides. digitellinc.comnih.gov Several methodologies are employed to estimate the binding affinity of L-Valinamide, L-leucyl-N,3-dimethyl analogues to their targets.

Scoring Functions in Molecular Docking: These functions are used to rank different poses of a ligand in the binding site of a protein and to estimate the binding affinity. nih.gov They are generally classified into three types: force-field-based, empirical, and knowledge-based.

Free Energy Perturbation (FEP): FEP is a rigorous method based on statistical mechanics to calculate the difference in free energy between two states, such as the binding of two different ligands to a receptor. While computationally expensive, FEP-based approaches can provide highly accurate predictions of relative binding affinities for peptide analogues with local structural variations. digitellinc.com

Machine Learning-Based Approaches: In recent years, machine learning models, such as support vector machines (SVM) and deep learning, have been developed to predict protein-ligand and protein-peptide binding affinities. nih.govfrontiersin.org These models are trained on large datasets of known protein-peptide complexes and their experimental binding affinities. nih.gov For instance, a tool called PPI-Affinity utilizes SVM predictors to screen and rank protein-peptide complexes. nih.govacs.org

A comparative representation of different binding affinity prediction methodologies is presented below:

| Methodology | Principle | Advantages | Disadvantages |

| Scoring Functions | Estimates binding affinity based on physical or empirical terms. nih.gov | Fast and computationally inexpensive. nih.gov | Generally less accurate than more rigorous methods. nih.gov |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two related systems. digitellinc.com | High accuracy for relative binding affinities. digitellinc.com | Computationally intensive. digitellinc.com |

| Machine Learning | Learns from existing data to predict binding affinity. nih.govfrontiersin.org | Can handle large and diverse datasets; improves with more data. frontiersin.org | Predictive power depends on the quality and diversity of the training data. nih.gov |

The stability of the complex formed between an L-Valinamide, L-leucyl-N,3-dimethyl analogue and its target is determined by a network of intermolecular interactions. Molecular docking and subsequent analysis can elucidate these interactions, providing insights for lead optimization.

Hydrogen Bonds: These are crucial for the specificity and stability of peptide-protein interactions. The amide backbone and polar side chains of the peptide can form hydrogen bonds with the receptor. Analysis of hydrogen bond patterns can reveal key residues involved in binding. nih.gov

Hydrophobic Contacts: The nonpolar side chains of leucine (B10760876) and valine in the dipeptide are likely to engage in hydrophobic interactions with nonpolar pockets on the receptor surface. These interactions are a major driving force for binding in aqueous environments.

Electrostatic Interactions: Charged residues on the peptide analogue and the target protein can form salt bridges or other electrostatic interactions that significantly contribute to the binding affinity.

Molecular Dynamics Simulations for Peptide Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides like L-Valinamide, L-leucyl-N,3-dimethyl, MD simulations can provide valuable insights into their conformational flexibility and the stability of their bound and unbound states. nih.gov

MD simulations of dipeptides in aqueous solution have been performed to understand their structural and dynamical properties. acs.orgacs.org Such studies can reveal how the peptide interacts with surrounding water molecules and how its conformation changes over time. For instance, simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are critical for maintaining the peptide's structure and its interactions with other molecules. nih.gov In a study comparing poly(SULV) and poly(SUVL), MD simulations showed that the more flexible headgroup of poly(SULV) allowed for a greater number of intramolecular hydrogen bonds, contributing to its enhanced chiral selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnfrontiersin.org For peptide analogues of L-Valinamide, L-leucyl-N,3-dimethyl, QSAR studies can be employed to predict the activity of novel analogues and to guide the design of more potent compounds. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of peptides with known biological activities is required. nih.gov

Descriptor Calculation: Numerical descriptors that quantify various physicochemical properties of the peptides are calculated. For peptides, these can include properties of the amino acid side chains, such as hydrophobicity, steric properties, and electronic properties. nih.govsci-hub.se

Model Building: A mathematical model is constructed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the biological activity. uestc.edu.cnfrontiersin.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

A study on ACE inhibitory dipeptides demonstrated that hydrophobicity, steric, and electronic properties were the most correlated with activity, with the C-terminal amino acid having a greater influence than the N-terminal. nih.gov

De Novo Design Approaches Incorporating L-Valinamide, L-leucyl-N,3-dimethyl Motifs

De novo design refers to the computational creation of novel molecules with desired properties, starting from scratch. In the context of peptide design, this involves generating new peptide sequences that are predicted to fold into a specific structure and exhibit a particular biological activity. nih.gov

An in silico method for designing peptides, including those with non-natural amino acids, involves the random generation of a vast number of peptide sequences. nih.gov These sequences are then filtered based on predefined criteria, such as mean hydrophobicity and the ability to adopt a stable conformation in a membrane environment. nih.gov This approach could be used to design novel peptides that incorporate the L-Valinamide, L-leucyl-N,3-dimethyl motif, aiming for specific therapeutic applications. Studies have shown that de novo designed peptides can be synthesized and experimentally validated to possess the predicted properties. nih.gov

In Silico Screening and Virtual Library Design for Peptide-Based Compounds

In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.govnih.gov This approach is highly cost-effective and efficient for identifying promising peptide-based drug candidates. nih.gov

The process typically involves the following steps:

Virtual Library Generation: A large, diverse library of virtual peptides is created. creative-peptides.com This can include peptides with natural and non-natural amino acids, as well as various modifications. nih.gov

Docking-Based Screening: The virtual library is docked into the binding site of the target protein.

Ranking and Selection: The docked peptides are ranked based on their predicted binding affinity or other scoring metrics. The top-ranking peptides are then selected for experimental validation. nih.gov

Virtual screening can be particularly useful for optimizing a known peptide ligand by creating a focused library of analogues with substitutions at key positions. nih.gov

Different types of peptide libraries can be designed for various research purposes:

| Library Type | Description | Application |

| Overlapping Library | Consists of a series of overlapping peptide fragments spanning a protein sequence. genscript.comyoutube.com | Epitope mapping. americanpharmaceuticalreview.com |

| Alanine Scanning Library | Each amino acid in a peptide is systematically replaced with alanine. genscript.comamericanpharmaceuticalreview.com | Identifying key residues for activity. americanpharmaceuticalreview.com |

| Truncation Library | Peptides are systematically shortened from the N- or C-terminus. genscript.comamericanpharmaceuticalreview.com | Determining the minimal active sequence. americanpharmaceuticalreview.com |

| Positional Scanning Library | Each position in a peptide is systematically replaced with all other amino acids. americanpharmaceuticalreview.com | Determining preferred amino acids at each position. americanpharmaceuticalreview.com |

| Random Library | Selected positions are substituted with a mixture of amino acids. americanpharmaceuticalreview.com | Exploring a broad sequence space. americanpharmaceuticalreview.com |

Mechanistic Biochemical and Biological Studies in Vitro and Non Human in Vivo

Target Engagement and Modulation in Cellular Models (In Vitro)

The ability of a protease to cleave a substrate is determined by the specific amino acid sequence at and around the cleavage site. nih.gov Studies using peptide libraries have been instrumental in defining the cleavage site selectivity of proteases like TACE and ADAM10. nih.gov For instance, TACE shows a preference for smaller aliphatic residues at the P1' position, while ADAM10 can accommodate aromatic amino acids. nih.gov

Dipeptide inhibitors like L-Valinamide, L-leucyl-N,3-dimethyl can compete with natural substrates for binding to the active site of a protease. The efficiency of this competition depends on how well the inhibitor mimics the preferred substrate sequence and conformation. The L-leucyl and L-valinamide components of the molecule would be expected to interact with the S1 and S2 subsites of the target protease, respectively. The N,3-dimethyl modification on the valinamide (B3267577) residue could influence the binding orientation and affinity within the S2 pocket.

Inhibition of proteases can have significant downstream effects on cellular protein homeostasis (proteostasis) and quality control pathways. The ubiquitin-proteasome system (UPS) and autophagy are two major pathways responsible for maintaining proteostasis by degrading misfolded or unnecessary proteins. nih.govfrontiersin.org

Inhibitors of aminopeptidases, for example, can disrupt the cellular amino acid pool, which can trigger stress responses and affect protein synthesis. nih.gov Some inhibitors of metalloproteases have been shown to induce protein misfolding and aggregation, which can overwhelm the capacity of protein quality control systems. nih.gov

The inhibition of specific proteases by L-Valinamide, L-leucyl-N,3-dimethyl derivatives could lead to the accumulation of their substrates, potentially triggering cellular stress responses. The cellular machinery that recognizes and degrades misfolded proteins might be activated in response to the accumulation of non-functional or aggregated proteins resulting from protease inhibition. cam.ac.uk The precise impact on protein quality control would depend on the specific proteases targeted by the compound and their roles in cellular protein turnover.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models (Non-Human In Vivo)

No published studies were identified that detail the pharmacokinetic (what the body does to the compound) or pharmacodynamic (what the compound does to the body) profile of L-Valinamide, L-leucyl-N,3-dimethyl in any preclinical animal models.

Assessment of Target Modulation in Animal Fluids (e.g., Saliva Proteinase Activity)

There is no available research that has assessed the ability of L-Valinamide, L-leucyl-N,3-dimethyl to modulate the activity of specific targets, such as proteinases, in the saliva or other bodily fluids of animal models.

Biodistribution and Metabolite Identification in Animal Systems for Peptide Compounds

Specific information on the biodistribution—how the compound spreads across different organs and tissues—of L-Valinamide, L-leucyl-N,3-dimethyl in animal systems is not available. The process of metabolite identification is crucial for understanding the breakdown products of a compound within a biological system. nih.govnih.gov However, no studies have been published that identify the metabolites of L-Valinamide, L-leucyl-N,3-dimethyl.

While general principles of dipeptide and peptide-like compound distribution and metabolism exist, with factors like N-methylation potentially influencing their conformational properties and stability, these cannot be specifically attributed to L-Valinamide, L-leucyl-N,3-dimethyl without direct experimental evidence. acs.orgcapes.gov.br

Investigation of Specific Biological Pathways using In Silico Approaches (e.g., Anti-neuroinflammatory Mechanisms)

In silico research, which uses computer simulations to predict the biological activity of compounds, has become a valuable tool in drug discovery. nih.govnih.gov Such studies can suggest potential mechanisms of action, including anti-inflammatory pathways. nih.gov However, no in silico studies focused on the anti-neuroinflammatory or any other biological mechanisms of L-Valinamide, L-leucyl-N,3-dimethyl have been published.

Applications As Research Probes and in Drug Discovery Research Preclinical Focus

Development of L-Valinamide, L-leucyl-N,3-dimethyl-based Biochemical Probes

In principle, dipeptides can be developed into biochemical probes to study biological systems. nih.govacs.org This typically involves the conjugation of a reporter molecule, such as a fluorophore, biotin, or a radioactive isotope, to the peptide structure. nih.govyoutube.com Such probes can be used to visualize, quantify, and track the interactions of the peptide with its biological targets in vitro and in vivo. nih.govnih.gov The design of these probes requires careful consideration to ensure that the attached label does not interfere with the biological activity of the parent peptide. youtube.com

Role in Target Identification and Validation Research

Modified peptides are valuable tools for identifying and validating novel drug targets. youtube.comnih.gov Affinity-based pull-down methods, where the peptide is immobilized on a solid support to capture its binding partners from cell lysates, are a common approach. youtube.comnih.gov Another technique is photoaffinity labeling, where a photoreactive group is incorporated into the peptide, allowing for covalent cross-linking to its target upon UV irradiation. youtube.comnih.gov The identification of these binding partners can provide insights into the mechanism of action of the peptide and validate the target's role in a disease pathway. researchgate.net

Contribution to Peptide-Based Drug Design Principles

The study of dipeptides and their analogs contributes to the broader principles of peptide-based drug design. nih.govoup.com Key goals in this field are to enhance the potency, selectivity, and metabolic stability of peptide drug candidates. oup.comnih.gov Dipeptides, due to their smaller size, can offer advantages in terms of oral bioavailability and the ability to cross biological barriers. nih.gov Research into dipeptide structures can inform the design of peptidomimetics, which are non-peptide molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov

Utility in High-Throughput Screening Campaigns for Lead Identification (Preclinical)

Peptide libraries, including those containing dipeptide scaffolds, are utilized in high-throughput screening (HTS) campaigns to identify lead compounds for drug discovery. bmglabtech.comtangobio.comcreative-peptides.com These libraries can be screened against a specific biological target to identify "hits"—molecules that bind to or modulate the activity of the target. acs.orgmdpi.com Various HTS formats, such as those measuring fluorescence intensity, fluorescence polarization, or time-resolved fluorescence energy transfer (TR-FRET), are employed in these campaigns. bmglabtech.com

Strategies for Improving Peptide Stability and Bioavailability in Research Constructs

A major challenge in the development of peptide-based therapeutics is their inherent instability and poor bioavailability. nih.govresearchgate.netalliedacademies.org Peptides are susceptible to degradation by proteases and can have difficulty crossing cell membranes. nih.govalliedacademies.org Several strategies are employed to overcome these limitations, including:

Chemical Modifications: Introducing non-natural amino acids, modifying the peptide backbone, or N-methylation can enhance resistance to enzymatic degradation. researchgate.netalliedacademies.org

Cyclization: Constraining the peptide's conformation through cyclization can improve stability and binding affinity. alliedacademies.orgresearchgate.net

Formulation Techniques: Encapsulation in nanoparticles or liposomes can protect the peptide from degradation and improve its delivery to the target site. alliedacademies.orgalliedacademies.org

Prodrug Approaches: Modifying the peptide into a prodrug can improve its absorption and distribution, with the active form being released at the site of action. researchgate.netalliedacademies.org

Methodological Advancements and Contributions to Chemical Sciences

Advancements in Peptide Coupling and Amide Bond Formation Chemistry

The formation of amide bonds is a cornerstone of peptide chemistry. The efficiency and stereochemical integrity of this process are critical. Research in this area continually seeks to develop novel coupling reagents and optimize reaction conditions to minimize side reactions. A dipeptide amide like L-Valinamide, L-leucyl-N,3-dimethyl could serve as a model substrate in studies aimed at evaluating new coupling methods. The presence of a C-terminal amide and N-terminal methylation presents specific challenges and opportunities for testing the robustness and applicability of new reagents designed to overcome steric hindrance and prevent epimerization.

Contributions to Stereochemical Control in Complex Peptide Molecule Synthesis

Maintaining stereochemical purity is a significant challenge in the synthesis of complex peptides. The individual amino acid residues, L-valine and L-leucine in this case, must retain their specific chirality throughout the synthetic process. Compounds like L-Valinamide, L-leucyl-N,3-dimethyl, with their defined stereocenters, could be utilized as standards in the development of analytical methods to detect and quantify racemization during peptide synthesis. High-performance liquid chromatography (HPLC) and other chiral separation techniques are often benchmarked against such well-defined stereoisomeric compounds.

Impact on Quantitative Proteomics Methodologies (e.g., Dimethyl Labeling Applications in Peptide Analysis)

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. One widely used technique is stable isotope dimethyl labeling, where primary amines (the N-terminus and the ε-amino group of lysine) of peptides are tagged with isotopically light or heavy formaldehyde. This creates a specific mass shift that can be detected by mass spectrometry, allowing for the quantification of peptides from different samples.

The structure of L-Valinamide, L-leucyl-N,3-dimethyl, featuring N-terminal dimethylation, is directly relevant to this methodology. It could potentially be used as a standard in several capacities:

Internal Standard: A stable-isotope-labeled version of L-Valinamide, L-leucyl-N,3-dimethyl could be synthesized and spiked into a sample to serve as an internal standard for the absolute quantification of a target peptide with a similar sequence.

Method Development: It could be used to optimize and validate dimethyl labeling protocols, ensuring complete and specific derivatization of the N-terminus.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the fragmentation pattern of this known dimethylated dipeptide could help in understanding the fragmentation behavior of other N-terminally dimethylated peptides, improving the accuracy of peptide identification algorithms.

Development of Novel Analytical Techniques for Peptide Characterization

The characterization of peptides requires a suite of sophisticated analytical techniques, with mass spectrometry (MS) and liquid chromatography (LC) being central. The unique structural features of L-Valinamide, L-leucyl-N,3-dimethyl, such as the N-terminal dimethyl groups and the C-terminal amide, would produce a distinct mass spectrum and chromatographic behavior. As such, it could serve as a reference compound for:

Calibration and Standardization: Used to calibrate mass spectrometers or to standardize LC methods for peptide analysis.

Developing Fragmentation Libraries: The known fragmentation pattern of this compound upon collision-induced dissociation (CID) or other fragmentation methods could be added to spectral libraries, aiding in the identification of unknown but structurally related peptides.

Influence on Particle Engineering and Formulation Research Methodologies for Active Pharmaceutical Ingredients (APIs)

While there is no direct evidence of L-Valinamide, L-leucyl-N,3-dimethyl being used as an active pharmaceutical ingredient, the principles of particle engineering and formulation are relevant for many peptide-based therapeutics. This field focuses on controlling the physical properties of an API, such as particle size, shape, and crystallinity, to optimize its delivery, stability, and bioavailability. Should a peptide containing this or a similar motif be developed as a drug, research would be necessary to determine its solid-state properties and to develop stable formulations. The physicochemical characteristics of this dipeptide could be studied as a simple model to understand how N-terminal modifications and C-terminal amidation influence the solid-state behavior of peptides.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies for Modified Peptides

The synthesis of structurally complex peptides like L-Valinamide, L-leucyl-N,3-dimethyl, which features both N-methylation and C-terminal amidation, presents unique challenges. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Traditional peptide synthesis methods, while effective, often rely on hazardous reagents and generate significant waste. researchgate.netrsc.org The principles of green chemistry are increasingly being applied to peptide synthesis, with a focus on minimizing the environmental footprint. rsc.org This includes the use of greener solvents, such as water or ethanol, and developing processes that reduce waste generation. rsc.org For a compound like L-Valinamide, L-leucyl-N,3-dimethyl, this could involve tag-assisted liquid-phase synthesis, which can reduce solvent consumption and allows for the synthesis of peptides without carcinogenic, mutagenic, or toxic to reproduction (CMR) substances. youtube.com

Furthermore, chemoenzymatic methods are emerging as a powerful tool for peptide modification. digitellinc.com The use of enzymes for C-terminal amidation, for instance, offers high selectivity and can be performed on unprotected peptide precursors, providing a green alternative to traditional chemical methods. digitellinc.com Similarly, enzymatic strategies for N-methylation are being explored to overcome the challenges associated with chemical methylation, such as the need for harsh reagents and the potential for side reactions. nih.gov

Microwave-assisted peptide synthesis (MAPS) is another promising avenue that can significantly accelerate reaction times and improve yields for the synthesis of modified peptides. mdpi.com The application of microwave irradiation to the synthesis of N-protected dipeptides has been shown to be effective and could be adapted for the efficient production of L-Valinamide, L-leucyl-N,3-dimethyl. mdpi.com

| Synthetic Methodology | Potential Application to L-Valinamide, L-leucyl-N,3-dimethyl | Key Advantages |

| Green Chemistry Approaches | Utilization of eco-friendly solvents and reagents in the synthesis process. | Reduced environmental impact and waste generation. rsc.org |

| Tag-Assisted Liquid-Phase Synthesis | Efficient and scalable synthesis without the use of CMR substances. | Cost-efficient and green manufacturing for shorter peptides. youtube.com |

| Chemoenzymatic Synthesis | Enzymatic C-terminal amidation and N-methylation. | High selectivity, mild reaction conditions, and reduced need for protecting groups. digitellinc.comnih.gov |

| Microwave-Assisted Peptide Synthesis (MAPS) | Acceleration of coupling and modification reactions. | Reduced reaction times and improved yields. mdpi.com |

Integration with Advanced Computational and Artificial Intelligence-Driven Approaches in Peptide Design

The design of peptides with specific properties is being revolutionized by the integration of computational modeling and artificial intelligence (AI). nih.gov For a modified dipeptide like L-Valinamide, L-leucyl-N,3-dimethyl, these approaches can be instrumental in predicting its conformational preferences, biological activity, and pharmacokinetic properties.

Computational molecular modeling can be used to understand the structural implications of N-methylation and C-terminal amidation on the dipeptide's backbone. nih.gov These modifications can significantly influence the peptide's conformation, which in turn affects its interaction with biological targets. exlibrisgroup.com Quantum and molecular mechanical studies can provide insights into the conformational energy landscapes of such dipeptides, guiding the design of analogs with desired structural features. acs.org

Predict its potential biological targets by screening against large protein databases.

Design a library of analogs with optimized properties, such as enhanced metabolic stability or improved cell permeability.

Elucidate structure-activity relationships by analyzing the impact of different modifications on its biological function.

| Computational/AI Approach | Application to L-Valinamide, L-leucyl-N,3-dimethyl | Expected Outcome |

| Molecular Dynamics Simulations | Predicting conformational preferences and flexibility. | Understanding the impact of N- and C-terminal modifications on structure. exlibrisgroup.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating conformational energies and reaction pathways. | Guiding the design of analogs with specific structural properties. acs.orgnih.gov |

| AI-Powered Target Prediction | Screening against databases of protein structures. | Identification of potential biological receptors and pathways. nih.gov |

| De Novo Peptide Design | Generating novel peptide sequences based on the dipeptide scaffold. | Creation of analogs with enhanced or novel biological activities. ardigen.comchemrxiv.org |

Identification of Undiscovered Biological Targets and Mechanisms in Preclinical Models

A crucial future direction for L-Valinamide, L-leucyl-N,3-dimethyl is the elucidation of its biological activity and mechanism of action. The structural modifications, namely N-methylation and C-terminal amidation, are known to significantly impact the biological properties of peptides. nih.govlifetein.com

N-methylation can enhance a peptide's metabolic stability and membrane permeability, which are desirable properties for therapeutic candidates. exlibrisgroup.comnih.gov The presence of hydrophobic residues, leucine (B10760876) and valine, may also contribute to its ability to interact with biological membranes. nih.gov Preclinical studies will be essential to explore these possibilities.

Initial investigations could involve screening L-Valinamide, L-leucyl-N,3-dimethyl against a panel of cell lines to assess its cytotoxic or cytostatic effects. Given that some hydrophobic peptides exhibit antimicrobial activity, this is another area worthy of investigation. nih.govnih.gov The C-terminal amide group is a common feature in many bioactive peptide hormones and can be crucial for their biological activity, often leading to a significant increase in potency compared to their free-carboxylate counterparts. digitellinc.comnih.gov This modification can also enhance the peptide's stability against enzymatic degradation. lifetein.comnih.gov

The specific combination of L-leucine and a modified L-valinamide suggests that it may interact with specific biological targets. For instance, N-methylated peptides have been used to probe the binding of substrates to enzymes like cAMP-dependent protein kinase. nih.gov Therefore, future research should focus on identifying the molecular targets of L-Valinamide, L-leucyl-N,3-dimethyl using techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction.

Development of Next-Generation Peptide-Based Research Tools and Probes

Modified dipeptides like L-Valinamide, L-leucyl-N,3-dimethyl have the potential to be developed into sophisticated research tools and probes for biological imaging and diagnostics. The structural modifications can confer properties that are advantageous for these applications.

The incorporation of fluorescent dyes or other reporter molecules onto the dipeptide scaffold could lead to the creation of novel probes. The N-terminal amine of the leucine residue or potentially the amide nitrogen of the valinamide (B3267577) could serve as sites for conjugation. The hydrophobicity of the dipeptide might facilitate its interaction with and penetration of cell membranes, making it a candidate for intracellular imaging. bohrium.com

Furthermore, the C-terminal amidation can enhance the stability and interaction of peptides with biological membranes, which is a desirable feature for developing membrane-active probes. nih.govmdpi.com The development of fluorescent self-threaded peptide probes with enhanced stability and predictable targeting offers a paradigm that could be applied to L-Valinamide, L-leucyl-N,3-dimethyl. nih.gov

By attaching specific targeting moieties, the dipeptide could be directed to particular cell types or subcellular compartments. For example, conjugation to a cell-penetrating peptide sequence could enhance its uptake, while attachment to a receptor-specific ligand could enable targeted imaging of specific cell populations. acs.org

Potential for Derivatization in Materials Science and Biotechnology Applications

The unique structural features of L-Valinamide, L-leucyl-N,3-dimethyl make it an interesting building block for the development of novel biomaterials and for various biotechnological applications.

The dipeptide could be used as a monomer for the synthesis of peptidomimetics or larger peptide-based polymers. The N-methylation and C-terminal amide would influence the self-assembly properties of these materials, potentially leading to the formation of hydrogels, nanofibers, or other ordered structures. Such materials could find applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

Derivatization of the dipeptide with reactive functional groups could allow for its conjugation to surfaces or nanoparticles. For example, functionalization with closo-borate fragment ions has been shown to be a method for the selective functionalization of dipeptides. acs.org This could be used to create biocompatible coatings for medical implants or to develop targeted drug delivery systems. The enrichment of methylated lysine (B10760008) residues using cavitand-decorated magnetic nanoparticles for proteomics applications suggests a potential for similar technologies to be developed for capturing and detecting N-methylated peptides like L-Valinamide, L-leucyl-N,3-dimethyl. rsc.org

In biotechnology, the dipeptide could be incorporated into larger proteins using facilitated synthesis methods to create proteins with novel properties. nih.govnih.gov The N-methylation could confer increased resistance to proteolysis, leading to the development of more stable enzymes or therapeutic proteins. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Valinamide, L-leucyl-N,3-dimethyl, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via peptide coupling strategies. For example, modifications of existing protocols involve reacting ethyl-3-hydroxy-L-valyl intermediates with iodomethane and diisopropylethylamine in anhydrous DMF, followed by hydrolysis, extraction, and HPLC/MS purification . Critical parameters include solvent choice (e.g., DMF for solubility), stoichiometry of methylating agents, and reaction time to minimize side products. Post-synthetic purity (>95%) is validated using reverse-phase HPLC and mass spectrometry .

Q. How is the stereochemical configuration of L-Valinamide, L-leucyl-N,3-dimethyl confirmed, and what analytical techniques are essential for this?

- Methodological Answer : Absolute configuration is determined via advanced Marfey’s analysis. Total hydrolysis of the compound releases amino acids, which are derivatized with Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide) and analyzed by UHPLC-MS. Comparison to reference standards confirms L/D configurations, while NMR (e.g., , , and 2D HSQC/HMBC) resolves regiochemistry and methyl group placements .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how are they experimentally determined?

- Methodological Answer : Predicted properties include a pKa of ~12.82 (indicating basicity at the amide nitrogen) and density of 1.244 g/cm³, calculated via computational tools. Experimentally, solubility is assessed in polar solvents (e.g., DMSO, methanol) using gravimetric analysis, while thermal stability is evaluated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address chirality-related inconsistencies in L-Valinamide, L-leucyl-N,3-dimethyl analogs?

- Methodological Answer : Chirality challenges arise during methyl group introduction. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can improve enantiomeric excess. For example, modifying literature methods for dimethyl-D-valinamide (42) by adjusting reaction pH and temperature reduces racemization . Contradictions in optical rotation data between batches should prompt re-evaluation of protecting group strategies .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound, particularly its antimicrotubule potential?

- Methodological Answer : Antimicrotubule activity is assessed via tubulin polymerization assays (e.g., turbidity measurements at 350 nm) and cell-based cytotoxicity screens (e.g., IC₅₀ determination in HeLa cells). In vivo efficacy can be tested in xenograft models, with pharmacokinetic parameters (e.g., half-life, bioavailability) optimized using prodrug strategies or PEGylation .

Q. How do particle size and crystal engineering impact the tabletability and dissolution profile of formulations containing this compound?

- Methodological Answer : Particle size distribution (e.g., D50) directly affects powder densification and tablet tensile strength. Studies using 80% active pharmaceutical ingredient (API) blends with microcrystalline cellulose show that smaller particles (r₀.5 < 50 µm) enhance compactibility but may reduce flowability. Predictive tools like Heckel analysis and compaction simulation software guide crystal engineering to balance mechanical properties and dissolution rates .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., pKa, solubility) for this compound?

- Methodological Answer : Discrepancies often arise from force field limitations in simulations. Validate computational pKa predictions (e.g., using COSMO-RS) against potentiometric titrations. For solubility mismatches, refine Hansen solubility parameters via experimental solubility screening in 96-well plates. Cross-validate with solid-state NMR to detect polymorphic forms influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.